Scientific Field: This application falls under the field of Neuroscience .
Summary of the Application: LY 2087101 is known to be a selective positive allosteric potentiator of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) .
Methods of Application: The compound is typically dissolved in DMSO to a concentration of 20 mg/mL, and can be stored at temperatures between 2-8°C . The exact experimental procedures would depend on the specific research context, but generally involve the application of the compound to biological samples or model organisms to study its effects on nAChR activity.
Results or Outcomes: The main outcome of using LY 2087101 is the potentiation of agonist-evoked α7 responses . This suggests that the compound could be useful in research into the function of these receptors and their role in various neurological processes and disorders.
LY 2087101 is a chemical compound identified as an allosteric potentiator of nicotinic acetylcholine receptors, specifically the α7, α4β2, and α4β4 subtypes. Its chemical structure is characterized by a thiophen-3-yl-methanone moiety, and its CAS number is 913186-74-0 . This compound has gained attention due to its potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease, where modulation of cholinergic signaling may be beneficial .
LY 2087101 functions primarily through its interaction with nicotinic acetylcholine receptors. It enhances the efficacy of agonists at these receptors, leading to increased ion flow and neurotransmitter release. The compound does not act as a direct agonist; instead, it binds to a transmembrane site on the receptor, facilitating a conformational change that enhances receptor activity .
The biological activity of LY 2087101 is predominantly linked to its role as a positive allosteric modulator. It selectively potentiates responses from α7 nicotinic acetylcholine receptors, which are critical in cognitive processes and synaptic plasticity. Studies have shown that LY 2087101 enhances agonist-evoked currents without significantly altering the kinetics of these responses, distinguishing it from other modulators like PNU-120596 . Its selectivity profile indicates less activity against α3β4 receptors, which may reduce potential side effects associated with broader receptor activation .
The synthesis of LY 2087101 involves several organic chemistry techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes steps such as:
LY 2087101 has potential therapeutic applications in:
Research has focused on understanding how LY 2087101 interacts with nicotinic acetylcholine receptors. Studies using mutagenesis have identified key amino acids within the transmembrane domains that are critical for its potentiating effects. These studies indicate that the binding site for LY 2087101 overlaps with those of other allosteric modulators, suggesting a conserved mechanism among different compounds targeting nicotinic receptors .
Several compounds exhibit similar pharmacological profiles to LY 2087101. Here are some notable examples:
Compound Name | Mechanism of Action | Selectivity Profile | Unique Features |
---|---|---|---|
PNU-120596 | Positive allosteric modulator | Primarily α7 nAChRs | Affects both peak current and kinetics |
NS1738 | Positive allosteric modulator | Selective for α4β2 nAChRs | Enhances desensitization effects |
Ivermectin | Positive allosteric modulator | Broad action on various nAChRs | Converts from positive to negative modulator with mutations |
Uniqueness of LY 2087101: Unlike PNU-120596, which significantly alters the kinetics of agonist responses, LY 2087101 primarily enhances peak currents without affecting the time course of response, making it a type I positive allosteric modulator . Additionally, its selectivity against α3β4 nAChRs further distinguishes it from other compounds in this category.
Irritant